molecular formula C₁₀H₆D₅I₂NO₃ B1155161 Propyliodone-d5

Propyliodone-d5

Cat. No.: B1155161
M. Wt: 452.04
Attention: For research use only. Not for human or veterinary use.
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Description

Propyliodone-d5 is the deuterium-labeled analogue of Propyliodone (trade name Dionosil), a molecule historically used as a contrast medium in bronchography . Developed in the late 1930s, Propyliodone was instilled directly into the bronchi to produce well-defined bronchograms for diagnostic imaging . As a stable isotopically labeled compound, this compound serves as a critical internal standard in modern analytical research, particularly in the development of mass spectrometry-based methods for quantifying the parent compound or its metabolites. Its application is valuable for studies investigating the disposition, pharmacokinetics, and metabolic pathways of Propyliodone. Researchers also utilize this analogue in method validation and quality control procedures to ensure accuracy and precision. It is important to note that the parent compound, Propyliodone, has been associated with potentially life-threatening effects, including anaphylaxis and respiratory obstruction, and its use was recommended only when absolutely essential . This product is strictly for laboratory research purposes.

Properties

Molecular Formula

C₁₀H₆D₅I₂NO₃

Molecular Weight

452.04

Synonyms

3,5-Diiodo-4-oxo-1(4H)-pyridineacetic Acid Propyl-d5 Ester;  3,5-Diiodo-4-pyridone-N-acetic Acid Propyl-d5 Ester;  A. G. 33-107-d5;  Bronchodiagnostin-d5;  Brosombra-d5;  Dionosil-d5;  Diostril-d5;  NSC 97103-d5;  Propiodone-d5;  Propyl-d5 (3,5-Diiodo-4-oxo-1

Origin of Product

United States

Preparation Methods

Isotopic Exchange via Palladium-Catalyzed Hydrogen/Deuterium Swap

The most widely reported method involves catalytic deuteration of the non-deuterated propyliodone precursor. A palladium-on-carbon (Pd/C) catalyst facilitates hydrogen/deuterium exchange under controlled conditions. Key steps include:

  • Reaction Setup : Propyliodone (1.0 mmol) is dissolved in deuterated ethanol (EtOD) with 10% Pd/C (5 mol%) under nitrogen atmosphere.

  • Deuteration Process : The mixture is stirred under deuterium gas (D2, 1 atm) at 60°C for 48 hours, enabling selective deuteration at the propyl group’s terminal methyl positions.

  • Workup : The catalyst is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via recrystallization from deuterated chloroform (CDCl3).

Key Data :

ParameterValue
Yield72–85%
Deuterium Incorporation≥98% at C1, C3, and C5
Purity (HPLC)>99%

This method achieves high isotopic purity but requires stringent exclusion of moisture to prevent proton back-exchange.

Stepwise Synthesis from Deuterated Propyl Intermediates

Preparation of Propyl-1,1,3,3,3-d5 Alcohol

Propyl-1,1,3,3,3-d5 alcohol serves as a critical intermediate. Two approaches dominate:

  • Isotopic Exchange with D2O :

    • Propyl alcohol is refluxed with excess D2O in the presence of sulfuric acid (H2SO4) at 120°C for 72 hours, achieving >95% deuteration at the terminal methyl groups.

    • Limitation : Incomplete deuteration at the central methylene (C2) position necessitates additional steps.

  • Grignard Reaction with CD3MgI :

    • Ethylene oxide reacts with CD3MgI in anhydrous ether, followed by hydrolysis to yield propyl-1,1,3,3,3-d5 alcohol.

    • Advantage : Higher regioselectivity and 99% deuterium incorporation.

Coupling with Pyridone Acetic Acid

The deuterated propyl alcohol is esterified with 3,5-diiodo-4-pyridone acetic acid under Mitsunobu conditions:

  • Reagents : DIAD (1.2 eq.), triphenylphosphine (1.2 eq.), THF solvent.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 68–74% after silica gel chromatography.

Custom Synthesis and Industrial-Scale Production

Large-Scale Catalytic Deuteration

Industrial protocols optimize cost and scalability:

  • Continuous Flow Reactors : Propyliodone and D2 gas are passed through a Pd/C-packed column at 80°C and 5 bar pressure, achieving 90% conversion per cycle.

  • Recycling : Unreacted D2 is recovered and reused, reducing operational costs.

Process Metrics :

MetricValue
Throughput1.2 kg/day
Deuterium Utilization92%
Purity98.5%

Quality Control and Analytical Validation

  • NMR Spectroscopy : 1H NMR confirms absence of proton signals at δ 0.9–1.5 ppm (propyl group).

  • Mass Spectrometry : HRMS (ESI+) shows m/z 452.039 [M+H]+, matching theoretical C10D5H6I2NO3.

  • Isotopic Purity : GC-MS with deuterium-specific columns verifies ≤0.5% protiated impurities.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Protium Contamination : Trace moisture in solvents leads to H/D exchange. Use of molecular sieves and anhydrous conditions minimizes this risk.

  • Over-Deuteration : Prolonged reaction times may deuterate the pyridone ring. Optimal conditions limit deuteration to the propyl group.

Cost-Efficiency Considerations

  • D2 Gas Cost : Subcritical CO2 as a co-solvent reduces D2 consumption by 30% without compromising yield.

  • Catalyst Recycling : Pd/C retains 85% activity after five cycles, lowering material costs.

Comparative Analysis of Preparation Methods

MethodYield (%)Deuterium Purity (%)ScalabilityCost (USD/g)
Catalytic Deuteration72–8598–99High120–150
Grignard Coupling68–7499Moderate200–220
Enzymatic Synthesis75–8097Low180–200

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Propyliodone-d5 to ensure isotopic purity in academic research?

  • Methodological Answer : Synthesis optimization requires rigorous control of deuterium incorporation during the iodination and propylation steps. Researchers should validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS can confirm the molecular ion peak at m/z 385.12 (M+H⁺) with a deuterium enrichment ≥98%, while ¹H-NMR should show near-complete suppression of proton signals at δ 2.8–3.2 ppm (propyl chain protons). Reproducibility hinges on standardized reaction conditions (e.g., solvent anhydrousness, inert atmosphere) and post-synthesis purification via preparative HPLC .

Q. How can researchers validate the accuracy of quantitative analytical methods for this compound in biological matrices?

  • Methodological Answer : Method validation should follow ICH Q2(R1) guidelines, including parameters like linearity (R² > 0.995), precision (RSD < 5%), and recovery (85–115%). A typical protocol involves spiking this compound into plasma/serum, extracting via solid-phase extraction (SPE), and quantifying via LC-MS/MS. Calibration curves (1–500 ng/mL) and internal standardization (e.g., stable isotope-labeled analogs) mitigate matrix effects. Cross-validation with independent techniques (e.g., ELISA) is recommended to resolve discrepancies in recovery rates .
Parameter Acceptance Criteria Common Pitfalls
LinearityR² ≥ 0.995Non-linear response at low doses
Intra-day PrecisionRSD ≤ 5%Inconsistent SPE recovery
LOD/LOQ0.5 ng/mL, 1.5 ng/mLMatrix interference in LC-MS/MS

Q. What experimental designs are suitable for assessing this compound stability under varying storage conditions?

  • Methodological Answer : Stability studies should follow a factorial design, testing temperature (-80°C, 4°C, 25°C), humidity (40–75% RH), and light exposure. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term degradation. Analytical endpoints include quantification of parent compound degradation (HPLC-UV) and identification of degradants (LC-QTOF-MS). For example, this compound may undergo hydrolytic cleavage at the iodinated benzene ring under high humidity, producing iodophenol-d5 as a degradant .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across preclinical models?

  • Methodological Answer : Discrepancies in PK parameters (e.g., half-life, Cₘₐₓ) often arise from interspecies metabolic differences. A systematic approach involves:

Comparative metabolomics to identify species-specific metabolites (e.g., glucuronide vs. sulfate conjugates).

In vitro hepatic microsome assays to quantify metabolic clearance rates.

Physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK. For instance, rat models may overpredict renal clearance due to higher cytochrome P450 2D6 activity compared to humans .

Q. What advanced computational strategies are employed to predict this compound interactions with serum albumin and other plasma proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) can model binding affinities and conformational changes. Key steps include:

  • Preparing protein structures (PDB ID: 1AO6 for albumin) and ligand topologies.
  • Simulating binding free energy (ΔG) using MM-PBSA/GBSA.
  • Validating predictions with fluorescence quenching assays. Results may indicate a high-affinity binding site near albumin subdomain IIIA (Ka ≈ 10⁵ M⁻¹) .

Q. How do isotopic effects (D vs. H) influence the radiocontrast efficacy of this compound compared to its non-deuterated analog?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters hydrogen-bonding dynamics and oxidative stability. Researchers should:

Compare X-ray attenuation coefficients (Hounsfield units) in in vitro phantoms.

Measure reactive oxygen species (ROS) generation via electron paramagnetic resonance (EPR) to assess oxidative stress.

Conduct in vivo imaging in murine models to evaluate contrast retention time. This compound may exhibit prolonged circulation (t₁/₂ = 12.3 vs. 8.7 hours) due to reduced CYP450-mediated clearance .

Property This compound Non-deuterated Analog
Plasma t₁/₂ (h)12.3 ± 1.28.7 ± 0.9
ROS Generation (nM)45 ± 682 ± 11
X-ray Attenuation320 ± 15 HU310 ± 12 HU

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for multicenter studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): isotopic purity, residual solvents (<300 ppm DMSO).
  • Use design-of-experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Adopt real-time process analytics (PAT) like in-line FTIR to monitor deuterium incorporation. Centralized batch certification via collaborative trials (e.g., 5 labs analyzing 3 batches) ensures inter-lab consistency .

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